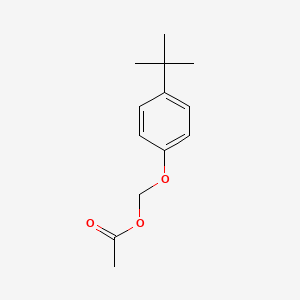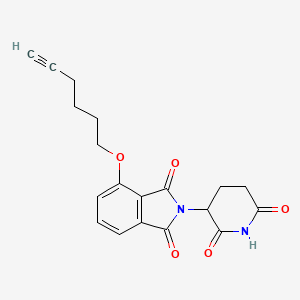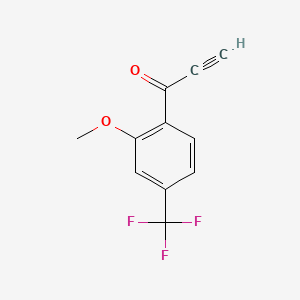
1-(2-Methoxy-4-(trifluoromethyl)phenyl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- is an organic compound that features a propynone group attached to a methoxy and trifluoromethyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- typically involves the reaction of 2-methoxy-4-(trifluoromethyl)benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynone group to an alcohol or alkane.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent modulation of biological activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propyn-1-one, 1-[2-methoxyphenyl]-
- 2-Propyn-1-one, 1-[4-(trifluoromethyl)phenyl]-
- 2-Propyn-1-one, 1-[2-hydroxy-4-(trifluoromethyl)phenyl]-
Uniqueness
2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science.
Propriétés
Formule moléculaire |
C11H7F3O2 |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
1-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C11H7F3O2/c1-3-9(15)8-5-4-7(11(12,13)14)6-10(8)16-2/h1,4-6H,2H3 |
Clé InChI |
XJRJAELANBAGJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


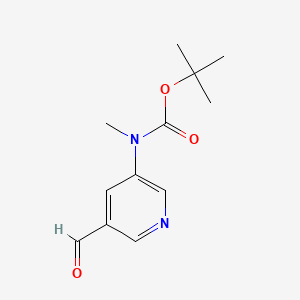
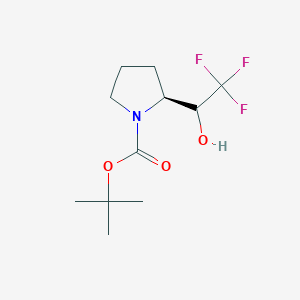
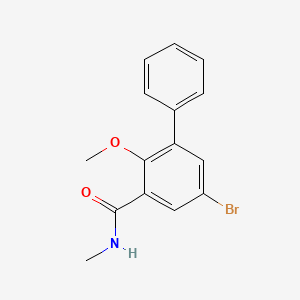
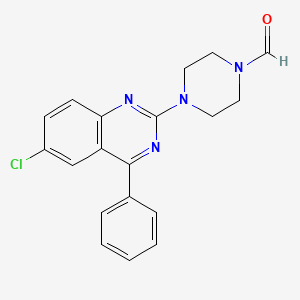
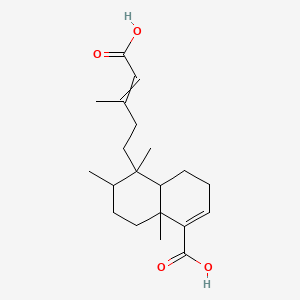
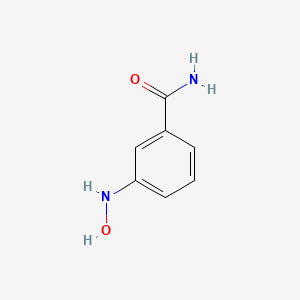
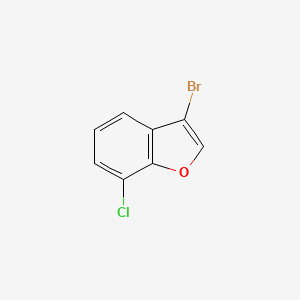
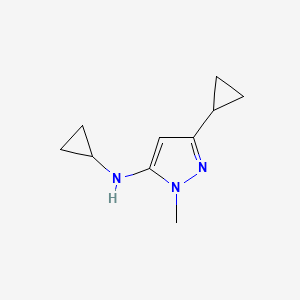

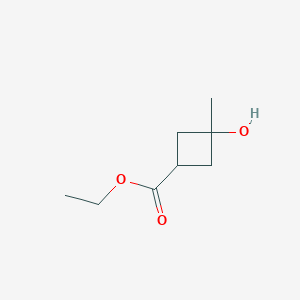
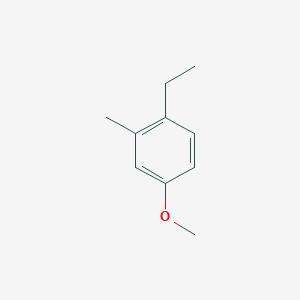
![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)
